molecular formula C20H17N3O5 B6155712 1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one CAS No. 910096-21-8

1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one

Cat. No. B6155712
CAS RN: 910096-21-8
M. Wt: 379.4
InChI Key:
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Description

1-Methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one, also referred to as 1-methyl-3,5-bis(2-nitrophenyl)piperidin-4-one, is a synthetic organic compound belonging to the piperidine family. It is a white, crystalline solid with a melting point of 141-142°C. It is widely used in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products.

Safety and Hazards

While specific safety and hazard information for 1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one is not available, similar compounds such as (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one have safety information available. This compound has a GHS07 pictogram and a warning signal word. Hazard statements include H302, H312, and H332. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one involves the condensation of 1-methylpiperidin-4-one with 2-nitrobenzaldehyde in the presence of an acid catalyst, followed by a second condensation with another equivalent of 2-nitrobenzaldehyde. The resulting product is then purified through recrystallization.", "Starting Materials": [ "1-methylpiperidin-4-one", "2-nitrobenzaldehyde", "Acid catalyst" ], "Reaction": [ "Step 1: Dissolve 1-methylpiperidin-4-one and 2-nitrobenzaldehyde in a suitable solvent, such as ethanol or methanol.", "Step 2: Add a catalytic amount of acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.", "Step 3: Heat the mixture under reflux for several hours, until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Dissolve the solid in a suitable solvent, such as hot ethanol or methanol.", "Step 6: Add another equivalent of 2-nitrobenzaldehyde to the solution.", "Step 7: Heat the mixture under reflux for several hours, until the reaction is complete.", "Step 8: Cool the reaction mixture and filter the resulting solid.", "Step 9: Purify the product through recrystallization from a suitable solvent, such as hot ethanol or methanol." ] }

CAS RN

910096-21-8

Molecular Formula

C20H17N3O5

Molecular Weight

379.4

Purity

95

Origin of Product

United States

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